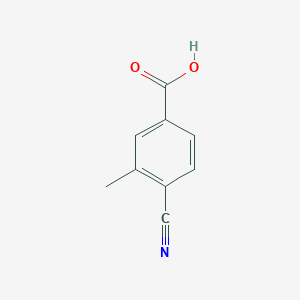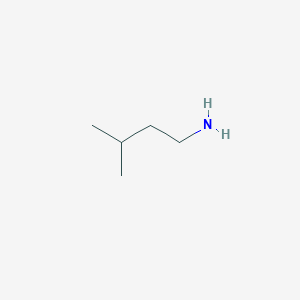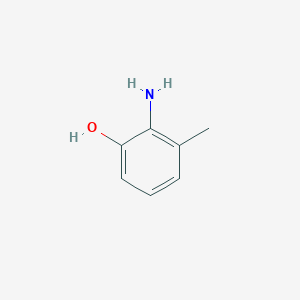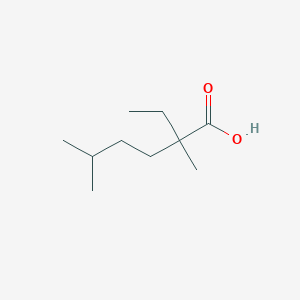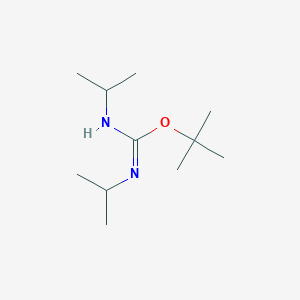
2-Tert-butyl-1,3-diisopropylisourea
Vue d'ensemble
Description
2-Tert-butyl-1,3-diisopropylisourea is an organic compound with the molecular formula C₁₁H₂₄N₂O. It is a clear, colorless to almost colorless liquid with a density of approximately 0.89 g/cm³ and a boiling point of 61°C at 10 mmHg . This compound is primarily used as a synthetic intermediate in various chemical reactions and has applications in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
2-Tert-butyl-1,3-diisopropylisourea has several scientific research applications:
Mécanisme D'action
Target of Action
2-Tert-butyl-1,3-diisopropylisourea is a synthetic intermediate used in the synthesis of 5-Oxo Atorvastatin tert-Butyl Ester . This suggests that its primary targets could be the enzymes involved in the cholesterol synthesis pathway, specifically HMG-CoA reductase, the target of Atorvastatin .
Mode of Action
Atorvastatin is known to inhibit HMG-CoA reductase, an enzyme which plays a crucial role in cholesterol synthesis .
Biochemical Pathways
The compound is involved in the cholesterol synthesis pathway due to its role as a synthetic intermediate in the production of a derivative of Atorvastatin . By inhibiting HMG-CoA reductase, it reduces the production of mevalonate, a key molecule in the production of cholesterol .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in cholesterol synthesis, given its role in the production of a derivative of Atorvastatin . This could potentially lead to lower levels of cholesterol in the body, which could have various effects on cellular function and health.
Analyse Biochimique
Biochemical Properties
It is known to be a useful synthetic intermediate in the synthesis of 5-Oxo Atorvastatin tert-Butyl Ester . It is also used as a reagent in the total synthesis of Citrafungin A, an antifungal natural product .
Cellular Effects
It has been shown to inhibit the hepatitis C virus NS5B polymerase . This suggests that it may have an impact on viral replication in cells .
Molecular Mechanism
Its role as an inhibitor of the hepatitis C virus NS5B polymerase suggests that it may interact with this enzyme to prevent viral replication .
Méthodes De Préparation
The synthesis of 2-Tert-butyl-1,3-diisopropylisourea involves several steps:
Reaction of Isocyanate with Alcohol: The initial step involves the reaction of an isocyanate, such as tert-butyl isocyanate, with isopropanol under basic conditions to form N,N’-diisopropylurea chloride.
Formation of the Isourea: The N,N’-diisopropylurea chloride is then reacted with tert-butanol in the presence of a base, such as sodium hydroxide, to form this compound.
Analyse Des Réactions Chimiques
2-Tert-butyl-1,3-diisopropylisourea undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the isourea group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
2-Tert-butyl-1,3-diisopropylisourea can be compared with other similar compounds, such as:
- tert-Butyl N,N’-diisopropylcarbamimidate
- tert-Butyl N,N’-diisopropylimidocarbamate
- N,N’-diisopropyltert-butoxymethanimidamide
These compounds share similar structural features and reactivity but differ in their specific applications and properties . The uniqueness of this compound lies in its specific reactivity and the types of products it can form in various chemical reactions .
Propriétés
IUPAC Name |
tert-butyl N,N'-di(propan-2-yl)carbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-8(2)12-10(13-9(3)4)14-11(5,6)7/h8-9H,1-7H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESDUDPSRMWIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453004 | |
| Record name | 2-TERT-BUTYL-1,3-DIISOPROPYLISOUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71432-55-8 | |
| Record name | 1,1-Dimethylethyl N,N′-bis(1-methylethyl)carbamimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71432-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-TERT-BUTYL-1,3-DIISOPROPYLISOUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butyl-1,3-diisopropylisourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


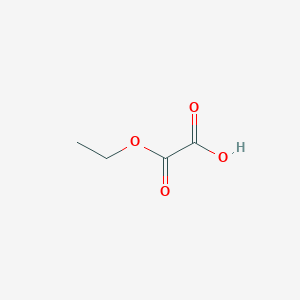
![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)
![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)


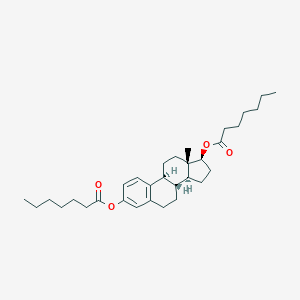
![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)
